Tert-butyl 2-hydroxyacetate
Overview
Description
Tert-butyl 2-hydroxyacetate is a chemical compound with the molecular formula C6H12O3 . It appears as a colorless and clear liquid or solid .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-hydroxyacetate consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact mass of the molecule is 132.078644241 g/mol .
Physical And Chemical Properties Analysis
Tert-butyl 2-hydroxyacetate has a molecular weight of 132.16 g/mol . It has a melting point of 28 - 32 °C and a boiling point of 63 - 65 °C at 15 mm . The refractive index is n20/D 1.4195 .
Scientific Research Applications
Transesterification of β-keto esters
- Summary of the Application : Tert-butyl 2-hydroxyacetate can be used in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of complex medicinal compounds, such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
- Methods of Application : The transesterification of β-keto esters often involves the reaction of the ester with an alcohol in the presence of a catalyst . The reaction may proceed via an enol intermediate or an acylketene intermediate .
- Results or Outcomes : The transesterification of β-keto esters can lead to the formation of a wide range of products, depending on the specific reactants and conditions . For example, the transesterification of vegetable oil with alcohols is a preferred method for the production of biodiesel .
Synthesis of Complex Medicinal Compounds
- Summary of the Application : Tert-butyl 2-hydroxyacetate can be used in the synthesis of complex medicinal compounds . β-Keto esters, which can be transesterified using tert-butyl 2-hydroxyacetate, often constitute a core building block in complex medicinal compounds . They represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
- Methods of Application : The synthesis of these complex medicinal compounds often involves the transesterification of β-keto esters . This process may proceed via an enol intermediate or an acylketene intermediate . For example, the transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
- Results or Outcomes : The transesterification of β-keto esters can lead to the formation of a wide range of products, depending on the specific reactants and conditions . For example, direct transesterification obviates the need to produce intermediate carboxylic acids, which often display poor solubility in organic solvents .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINGEFIITRDOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473376 | |
Record name | Tert-butyl 2-hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-hydroxyacetate | |
CAS RN |
50595-15-8 | |
Record name | Tert-butyl 2-hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl Glycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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